3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of similar chromene derivatives typically involves strategies like the Friedel-Crafts acylation, domino reactions, or modifications of pre-existing chromene scaffolds. For instance, a domino Friedel-Crafts acylation/annulation reaction between alkynes and 2-methoxybenzoyl chlorides has been utilized to synthesize 2,3-disubstituted chromen-4-one derivatives, showcasing a methodology that could be adaptable for the synthesis of the target compound (Bam & Chalifoux, 2018).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular conformation, intermolecular interactions, and the overall three-dimensional arrangement of chromene derivatives. The X-ray crystal structure determination of similar compounds, such as 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene, reveals that the atoms of the pyran ring are coplanar, indicating a potential similarity in structural characteristics with the target compound (Wang et al., 2005).
Chemical Reactions and Properties
Chromenes undergo a variety of chemical reactions, including cyclizations, acylations, and nucleophilic substitutions, which can significantly alter their chemical properties. For example, the thermal cyclization of certain esters leads to the formation of chromene derivatives, demonstrating the reactive versatility of the chromene core (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Detailed crystallographic studies, like those performed on similar compounds, help elucidate these properties by revealing molecular geometry, hydrogen bonding patterns, and packing arrangements in the solid state (Abou et al., 2012).
Chemical Properties Analysis
The chemical behavior of chromene derivatives is dictated by the electron-donating and electron-withdrawing groups attached to the chromene core. For instance, the presence of methoxy and trifluoromethyl groups can influence the electron density distribution across the molecule, affecting its reactivity towards nucleophilic and electrophilic agents. Studies involving the reactions of chromene derivatives with various reagents provide insights into their reactivity patterns, such as the formation of new chromene-based scaffolds through reactions with dimethyl 1,3-acetonedicarboxylate and 1,3-diphenylacetone (Iaroshenko et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of chromene derivatives, which resemble the chemical structure of the compound , has been extensively studied. For example, chromene chromium carbene complexes have been utilized in synthesizing naphthopyran and naphthopyrandione units, which are significant in photochromic materials and biologically active natural products. These syntheses highlight the compound's reactivity and potential applications in developing advanced materials and pharmaceuticals (Rawat, Prutyanov, & Wulff, 2006).
Applications in Analytical Methods
Moreover, the compound's structural motifs are found in environmental phenols analysis, demonstrating its relevance in developing sensitive methods for detecting such compounds in human milk, which underscores its application in environmental health and safety assessments (Ye, Bishop, Needham, & Calafat, 2008).
Role in Material Science
In material science, compounds with chromene units have been explored for their photochromic properties. The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes illustrates the compound's potential in creating materials with reversible color changes under light exposure, which could have applications in smart windows and optical storage devices (Queiroz, Dubest, Aubard, Faure, & Guglielmetti, 2000).
properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3O7/c1-31-15-5-3-14(4-6-15)24(30)34-18-11-12-19-20(13-18)35-23(25(26,27)28)22(21(19)29)33-17-9-7-16(32-2)8-10-17/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRIOHQCADJIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)OC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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